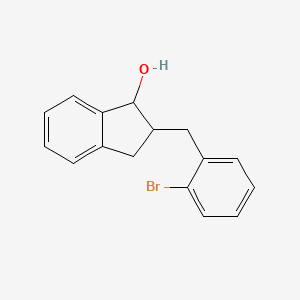
2-(2-Bromophenyl)-indan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-indan-1-ol, also known as 2-Bromo-1-indanol, is a synthetic organic compound belonging to the class of brominated indanols. It is a colourless solid that is used in various scientific and medical applications. It is a versatile compound that can be used in various reactions, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. The compound has been studied extensively in the laboratory, and its physiological and biochemical effects are well-known.
Scientific Research Applications
2-(2-Bromophenyl)-indan-1-ol has a wide range of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of various polymers, such as polyurethanes, polyesters, and polycarbonates. In addition, it is used as a starting material in the synthesis of other organic compounds, such as alkyl halides, alcohols, and amines. It is also used in the synthesis of various dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-indan-1-ol is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. In addition, it is believed to act as a pro-oxidant, which means it can induce oxidative stress in cells. This can lead to cell death and the formation of reactive oxygen species.
Biochemical and Physiological Effects
2-(2-Bromophenyl)-indan-1-ol has a number of biochemical and physiological effects. It is known to inhibit the activity of various enzymes, including cytochrome P450 enzymes. In addition, it can induce oxidative stress in cells, leading to cell death and the formation of reactive oxygen species. It has also been shown to have anti-inflammatory and anti-cancer effects in animal studies.
Advantages and Limitations for Lab Experiments
The use of 2-(2-Bromophenyl)-indan-1-ol in lab experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is a versatile compound that can be used in a variety of reactions. However, it is important to note that it is toxic and should be handled with care. It should also be used in well-ventilated areas, as it can produce toxic fumes.
Future Directions
There are a number of potential future directions for the use of 2-(2-Bromophenyl)-indan-1-ol. One potential direction is the use of the compound as a starting material for the synthesis of other organic compounds, such as alkyl halides, alcohols, and amines. In addition, it could be used in the synthesis of various polymers, such as polyurethanes, polyesters, and polycarbonates. Finally, it could be used in the development of new drugs or pesticides.
Synthesis Methods
2-(2-Bromophenyl)-indan-1-ol can be synthesized using a number of methods. The most common method is the reaction of 2-bromobenzaldehyde with 1-indanone in the presence of a base. This reaction is typically carried out in an aqueous solution of sodium hydroxide or potassium hydroxide. The reaction is exothermic and produces a colourless solid. Other methods of synthesis include the reaction of 2-bromobenzaldehyde with indanone in the presence of an acid catalyst, and the reaction of 2-bromobenzaldehyde with indanone in the presence of a Lewis acid.
properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c17-15-8-4-2-6-12(15)10-13-9-11-5-1-3-7-14(11)16(13)18/h1-8,13,16,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXHJOZWPYIAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-indan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)

![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)



